molecular formula C11H15NO3 B13250438 2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol

2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol

Cat. No.: B13250438
M. Wt: 209.24 g/mol
InChI Key: VBTOOOJZTWGVRN-UHFFFAOYSA-N
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Description

2-{[1-(2H-1,3-Benzodioxol-5-yl)ethyl]amino}ethan-1-ol is a secondary amine derivative featuring a benzodioxol moiety linked to an ethylaminoethanol group. Its molecular formula is C₁₁H₁₅NO₃, with a structure characterized by a 1,3-benzodioxol-5-yl group attached to an ethyl chain, which is further connected to a 2-aminoethanol substituent . Synonyms include 2-[(2H-1,3-Benzodioxol-5-yl)amino]ethan-1-ol and N-(3,4-methylenedioxyphenyl)-2-aminoethanol .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)ethylamino]ethanol

InChI

InChI=1S/C11H15NO3/c1-8(12-4-5-13)9-2-3-10-11(6-9)15-7-14-10/h2-3,6,8,12-13H,4-5,7H2,1H3

InChI Key

VBTOOOJZTWGVRN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzodioxol-Containing Compounds

Structural and Functional Group Analysis

The target compound shares the 1,3-benzodioxol moiety with several psychoactive cathinones but differs in its functional groups. Key comparisons include:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Regulatory Status
Target Compound C₁₁H₁₅NO₃ Benzodioxol-ethyl-aminoethanol Not reported Not listed in controlled substance acts
Ethylone (bk-MDEA) C₁₂H₁₅NO₃ Benzodioxol, ethylamino, propan-1-one Stimulant (SNDRI) Controlled (e.g., Romania , UN )
Methylone C₁₁H₁₃NO₃ Benzodioxol, methylamino, propan-1-one Stimulant Controlled
Eutylone C₁₅H₂₁NO₂ Benzodioxol, ethylamino, butan-1-one Stimulant Controlled
N-Methylethylone C₁₃H₁₇NO₃ Benzodioxol, ethyl(methyl)amino, propan-1-one Unknown Not reported
Key Structural Differences:
  • Target Compound: Contains a 2-aminoethanol group, forming a secondary amine with the benzodioxol-ethyl chain. This contrasts with cathinones (e.g., ethylone, methylone), which feature a β-keto group critical for monoamine reuptake inhibition .
  • Ethylone/Methylone: The propan-1-one backbone and primary amine (ethylamino or methylamino) enhance interactions with dopamine/norepinephrine transporters, conferring stimulant properties .
  • Eutylone : The elongated butan-1-one chain may prolong metabolic stability and potency compared to ethylone .

Pharmacological and Regulatory Profiles

  • Target Compound: No reported psychoactive effects or regulatory restrictions. The ethanolamine group likely reduces lipophilicity and central nervous system penetration compared to cathinones.
  • Ethylone/Methylone/Eutylone: These β-keto-amphetamines act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), leading to euphoria and stimulant effects.
  • N-Methylethylone: Limited data exist, but structural similarity to ethylone suggests possible stimulant activity pending further study .

Broader Context of Benzodioxol Derivatives

Other benzodioxol-containing compounds exhibit diverse applications:

  • 1-[6-(2,3-Dihydro-1H-isoindol-2-yl)-2H-1,3-benzodioxol-5-yl]ethan-1-one (): Features an isoindolyl group, suggesting neuroactive or anticancer properties.

These examples highlight the benzodioxol group’s versatility but underscore the target compound’s uniqueness as an aminoethanol derivative.

Biological Activity

2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol, also known as a derivative of the benzodioxole family, has garnered attention due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its pharmacological properties, including neuroactivity and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol can be represented as follows:

C10H13NO3\text{C}_{10}\text{H}_{13}\text{N}\text{O}_{3}

This structure features a benzodioxole moiety, which is significant in modulating biological activity.

1. Neuropharmacological Effects

Research indicates that compounds containing the benzodioxole structure often exhibit psychoactive properties. For instance, studies have shown that derivatives can interact with serotonin receptors, potentially influencing mood and cognition. The compound's ability to modulate neurotransmitter systems may contribute to its effects on anxiety and depression.

2. Antimicrobial Activity

Some studies have explored the antimicrobial properties of benzodioxole derivatives. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

3. Antitumor Potential

Recent investigations have highlighted the antitumor activity of benzodioxole derivatives. In vitro studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to 2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol have shown efficacy against specific cancer cell lines, indicating their potential as chemotherapeutic agents.

Case Study 1: Neuroactivity Assessment

A study conducted on related benzodioxole compounds evaluated their effects on anxiety-like behavior in rodent models. The results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting a promising avenue for developing anxiolytic medications.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzodioxole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, supporting their potential use in treating bacterial infections.

Research Findings Summary

Activity TypeFindingsReferences
NeuropharmacologicalSignificant interaction with serotonin receptors; potential anxiolytic effects
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli; MIC comparable to antibiotics
AntitumorInduced apoptosis in cancer cell lines; inhibited proliferation

Q & A

Q. What experimental methods are recommended for confirming the molecular structure of 2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Grow high-quality crystals using vapor diffusion or slow evaporation techniques. For benzodioxol-containing compounds, optimize crystallization conditions (e.g., solvent polarity, temperature) to obtain diffraction-quality crystals. Analyze the unit cell parameters, bond angles, and torsion angles to resolve stereochemical ambiguities. This approach has been validated for structurally related benzodioxol derivatives in crystallographic studies .

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer: Adopt a retrosynthetic approach by breaking the molecule into benzodioxol and ethanolamine moieties. For the benzodioxol fragment, use electrophilic aromatic substitution (e.g., nitration, bromination) followed by reduction and cyclization. Couple the fragments via reductive amination using NaBH3CN or Pd/C hydrogenation. Monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates via column chromatography. For scalability, apply design of experiments (DoE) to optimize parameters like temperature, stoichiometry, and catalyst loading, as demonstrated in split-plot experimental designs for related heterocycles .

Q. What analytical techniques ensure purity and identity validation?

Methodological Answer: Combine orthogonal methods:

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) for mass confirmation.
  • NMR Spectroscopy : Assign 1H/13C NMR peaks using 2D experiments (COSY, HSQC) to verify proton coupling and carbon-proton correlations.
  • Elemental Analysis : Confirm elemental composition within ±0.4% of theoretical values.
    Reference pharmaceutical impurity standards (e.g., EP guidelines) for trace impurity profiling .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data be resolved?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). Implement a three-step approach:

Replicate Studies : Conduct dose-response curves under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Orthogonal Assays : Validate activity using alternate methods (e.g., SPR for binding affinity vs. cell-based assays).

Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products. Cross-reference findings with environmental fate studies to assess stability under experimental conditions .

Q. What methodologies assess the environmental fate of this compound?

Methodological Answer: Follow Project INCHEMBIOL’s framework:

  • Abiotic Degradation : Perform hydrolysis studies at varying pH (3–9) and UV exposure to quantify half-lives.
  • Biotic Transformation : Use soil microcosms or activated sludge to monitor microbial degradation via LC-QTOF-MS.
  • Partitioning Coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to model environmental distribution. This aligns with long-term ecological risk assessment protocols .

Q. How can mechanistic interactions with biological targets be investigated?

Methodological Answer: Combine computational and experimental methods:

  • Molecular Dynamics (MD) Simulations : Dock the compound into target protein structures (e.g., GPCRs) using AutoDock Vina. Validate binding poses with mutagenesis studies.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
  • Kinetic Studies : Use stopped-flow spectroscopy to resolve reaction intermediates. For benzodioxol derivatives, prioritize assays detecting reactive oxygen species (ROS) due to potential redox activity .

Q. What strategies mitigate instability during in vitro experiments?

Methodological Answer:

  • Solvent Optimization : Use DMSO-free buffers (e.g., PBS with 0.1% BSA) to prevent aggregation.
  • Light Sensitivity : Store solutions in amber vials and conduct experiments under low-light conditions.
  • Temperature Control : Pre-equilate reagents to 37°C before use. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How does the compound’s reactivity compare to structurally similar ethanolamine derivatives?

Methodological Answer: Benchmark against analogs like 2-(methylamino)-1-(4-methylphenyl)ethanol:

  • Oxidative Stability : Compare peroxide formation rates under accelerated oxidation (H2O2, Fe2+).
  • Nucleophilicity : Perform kinetic studies with electrophiles (e.g., benzyl chloride) in polar aprotic solvents.
  • pH-Dependent Reactivity : Titrate in buffered solutions (pH 2–12) and monitor structural changes via FTIR. Such comparative analyses are critical for structure-activity relationship (SAR) modeling .

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